molecular formula C23H26N2O3 B4256420 N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide

N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide

Cat. No.: B4256420
M. Wt: 378.5 g/mol
InChI Key: UEABRDCYMVQRDQ-UHFFFAOYSA-N
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Description

N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide is a complex organic compound that features a unique structure combining a butenoyl group, a tetrahydroisoquinoline moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Butenoyl Group: The butenoyl group can be introduced via an acylation reaction using butenoyl chloride and a suitable base.

    Attachment of the Methoxyphenyl Group: This step involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the propanamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-butenoyl)-1,2,3,4-tetrahydroisoquinolinyl]-3-phenylpropanamide
  • N-[2-(3-butenoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-hydroxyphenyl)propanamide

Uniqueness

N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications.

Properties

IUPAC Name

N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-3-6-23(27)25-14-13-17-9-11-20(15-19(17)16-25)24-22(26)12-10-18-7-4-5-8-21(18)28-2/h3-5,7-9,11,15H,1,6,10,12-14,16H2,2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEABRDCYMVQRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NC2=CC3=C(CCN(C3)C(=O)CC=C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide
Reactant of Route 4
N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide
Reactant of Route 5
N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide
Reactant of Route 6
N-(2-but-3-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyphenyl)propanamide

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